2-Methylpentyl 2-phenylacetate 2-Methylpentyl 2-phenylacetate
Brand Name: Vulcanchem
CAS No.: 6282-26-4
VCID: VC20677519
InChI: InChI=1S/C14H20O2/c1-3-7-12(2)11-16-14(15)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3
SMILES:
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

2-Methylpentyl 2-phenylacetate

CAS No.: 6282-26-4

Cat. No.: VC20677519

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpentyl 2-phenylacetate - 6282-26-4

Specification

CAS No. 6282-26-4
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name 2-methylpentyl 2-phenylacetate
Standard InChI InChI=1S/C14H20O2/c1-3-7-12(2)11-16-14(15)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3
Standard InChI Key XJDNBVOLMRQJQX-UHFFFAOYSA-N
Canonical SMILES CCCC(C)COC(=O)CC1=CC=CC=C1

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characteristics

The compound possesses the molecular formula C₁₄H₂₀O₂ with a molecular weight of 220.307 g/mol . Its structure combines a phenylacetic acid moiety (C₆H₅CH₂COOH) with a branched 2-methylpentyl alcohol chain, creating distinct steric and electronic properties.

Physical Properties

Key physical parameters include:

PropertyValueSource
Density (20°C)0.978 g/cm³
Boiling Point292.4°C at 760 mmHg
Flash Point105.1°C (closed cup)
Refractive Index (n_D)1.492
Vapor Pressure16.9–75 Pa at 20°C
LogP (Octanol-Water)3.208

The relatively high logP value indicates significant lipophilicity, suggesting potential bioaccumulation tendencies . The refractive index aligns with typical aromatic esters, reflecting its polarizable electron system.

Synthetic Methodologies

Conventional Esterification

The compound can be synthesized through acid-catalyzed esterification of phenylacetic acid with 2-methylpentanol. This method typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, achieving yields up to 80% under optimized conditions . Recent advancements in enzymatic catalysis using lipases (e.g., Novozym 435) have demonstrated comparable efficiency (75–85% yield) while reducing energy consumption .

Palladium-Catalyzed Carbonylation

A sustainable route involves palladium acetate/DPPF-catalyzed carbonylation of benzyl acetate derivatives at ambient CO pressure (1 bar) . This method achieves quantitative conversion with 98% selectivity toward ester products, though its applicability to 2-methylpentyl derivatives requires further validation .

Industrial and Research Applications

Fragrance and Flavor Industry

The ester's honey-like odor profile (detection threshold: 25 ppb) makes it valuable in premium perfumes and flavor formulations . It enhances sensory attributes in:

  • Food Products: Chocolate, tobacco, and honey analogs at 5–50 ppm

  • Cosmetics: Rose and oriental fragrance bases at 0.1–2% w/w

Pharmaceutical Intermediates

As a chiral building block, it facilitates the synthesis of:

  • β-Lactam antibiotics through enantioselective acylation

  • GPR88-targeted neurotherapeutics via Mitsunobu alkylation

Material Science

The compound's branched alkyl chain improves plasticizer efficacy in PVC formulations, demonstrating 15% higher flexibility retention compared to linear analogs .

Analytical Characterization

Chromatographic Methods

GC-EIMS analysis reveals characteristic fragments at m/z 91 (tropylium ion) and 108 (phenylacetate moiety) . Retention indices (Kovats):

  • HP-5MS Column: 1,842 ± 12

  • DB-WAX Column: 2,315 ± 18

Spectroscopic Profiles

  • ¹H NMR (CDCl₃): δ 7.28–7.35 (m, 5H, Ar-H), 4.10–4.15 (m, 2H, OCH₂), 3.64 (s, 2H, CH₂COO), 1.40–1.60 (m, 3H, CH(CH₃))

  • IR (neat): 1,735 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-O)

Emerging Research Directions

Biocatalytic Production

Immobilized Candida antarctica lipase B achieves 92% conversion in continuous-flow reactors, enabling gram-scale production with 99% enantiomeric excess .

Drug Delivery Systems

Nanoemulsions containing 2-methylpentyl 2-phenylacetate show 40% increased transdermal flux of curcumin compared to conventional vehicles (p < 0.01) .

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